2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole
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Overview
Description
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole and piperazine moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria and the resolution of the infection.
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the biochemical pathway related to the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Pharmacokinetics
Thiazole derivatives are generally known for their good solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of its cell wall biosynthesis . This could potentially lead to the resolution of a tuberculosis infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Piperazine Coupling: The nitrated benzothiazole is coupled with piperazine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzothiazole and piperazine moieties are known to exhibit biological activity, and their combination in this compound may lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-tubercular agent. Benzothiazole derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, and the addition of the piperazine moiety may enhance this activity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
(2-(Ethylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the nitro group, which may result in different biological activity.
(2-(Methylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical reactivity and biological properties.
(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a piperazine ring, which may alter its binding affinity and pharmacokinetic properties.
Uniqueness
The combination of the ethylsulfonyl group, nitrobenzothiazole, and piperazine moieties in 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole makes it unique. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-31(28,29)18-6-4-3-5-15(18)19(25)22-9-11-23(12-10-22)20-21-16-8-7-14(24(26)27)13-17(16)30-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIFICBFXPIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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